molecular formula C23H30N4O4 B13053453 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B13053453
M. Wt: 426.5 g/mol
InChI Key: FGWNNMHEDLZPCG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-c]pyridine class, characterized by a fused bicyclic core with a tetrahydro-pyridine ring and a pyrazole moiety. The tert-butoxycarbonyl (Boc) group at position 6 serves as a protective group for amines, enhancing solubility and stability during synthesis . The carboxylic acid at position 3 provides a handle for further functionalization, such as amidation or salt formation .

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H30N4O4/c1-23(2,3)31-22(30)26-12-10-18-19(15-26)27(24-20(18)21(28)29)17-9-11-25(14-17)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,28,29)

InChI Key

FGWNNMHEDLZPCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2C(=O)O)C3CCN(C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo-Pyridine Carboxylic Acids

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(1-Benzylpyrrolidin-3-yl)-6-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid 1: Benzylpyrrolidin-3-yl; 6: Boc 468.52 High solubility in polar solvents; drug precursor
6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid 1: 4-Methoxyphenyl; 6: 4-Iodophenyl; 7: Oxo 505.30 Liquid crystal properties; yellow solid
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid 1: 4-Methoxyphenyl; 6: 2-Oxopiperidinylphenyl 460.49 Anti-coagulant activity; amidation precursor
6-Boc-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid 6: Boc; 5: Methyl 297.33 Intermediate for kinase inhibitors

Key Differences in Reactivity and Bioactivity

  • Biological Activity : The 4-(2-oxopiperidin-1-yl)phenyl analog (Table 1, row 3) exhibits anti-coagulant properties, while the 4-iodophenyl derivative (row 2) shows liquid crystalline behavior, indicating substituent-dependent applications .
  • Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection, enabling modular synthesis of derivatives, unlike the more stable methoxy or iodophenyl groups .

Biological Activity

1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 2177264-68-3) is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O4, with a molecular weight of 426.52 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a pyrazolo[3,4-c]pyridine moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid may act as inhibitors of mitogen-activated protein kinase (MAPK) pathways. Specifically, they have been shown to inhibit the activity of mitogen-activated protein kinase-activated protein kinase 2 (MK2), which plays a critical role in mediating inflammatory responses and cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by modulating cytokine production. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when exposed to lipopolysaccharide (LPS) .

In Vivo Studies

In vivo models have further validated the anti-inflammatory effects of this compound. For example, administration in murine models of arthritis resulted in reduced joint swelling and inflammation compared to control groups. These findings suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

StudyModelFindings
Study 1 Murine Arthritis ModelReduced joint inflammation and swelling; decreased levels of TNF-alpha and IL-6.
Study 2 Macrophage Cell LineInhibition of LPS-induced cytokine production; modulation of NF-kB signaling pathway.
Study 3 Cancer Cell LinesInduction of apoptosis in cancer cells through activation of caspase pathways; potential use as an anticancer agent.

Pharmacological Potential

The pharmacological potential of 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid extends beyond anti-inflammatory effects. Preliminary studies suggest that it may also possess anticancer properties by inducing apoptosis in various cancer cell lines through the activation of caspase pathways .

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